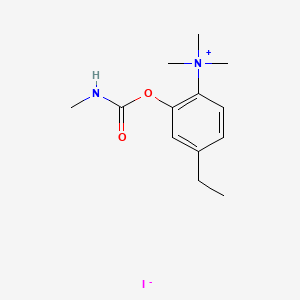

Carbamic acid, methyl-, (2-ethyl-5-(trimethylammonio)phenyl) ester, iodide

CAS No.: 63981-70-4

Cat. No.: VC18452271

Molecular Formula: C13H21IN2O2

Molecular Weight: 364.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63981-70-4 |

|---|---|

| Molecular Formula | C13H21IN2O2 |

| Molecular Weight | 364.22 g/mol |

| IUPAC Name | [4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |

| Standard InChI | InChI=1S/C13H20N2O2.HI/c1-6-10-7-8-11(15(3,4)5)12(9-10)17-13(16)14-2;/h7-9H,6H2,1-5H3;1H |

| Standard InChI Key | ITGQHNORHQPLEC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)NC.[I-] |

Introduction

Structural Characteristics and Molecular Identity

The compound’s structure integrates three distinct functional groups: a methyl carbamate ester, a 2-ethyl-5-substituted phenyl ring, and a trimethylammonium group paired with an iodide counterion. The IUPAC name, [4-ethyl-2-(methylcarbamoyloxy)phenyl]-trimethylazanium; iodide, reflects this arrangement . Key structural features include:

-

Carbamate group: The moiety, which confers esterase sensitivity and potential enzyme-binding capabilities.

-

Quaternary ammonium center: The group enhances water solubility and may facilitate ionic interactions in biological systems.

-

Ethyl substituent: Positioned at the phenyl ring’s 4-position, this alkyl group influences steric and electronic properties.

The canonical SMILES string, , and InChIKey () provide unambiguous identifiers for database retrieval .

Synthesis and Purification Strategies

Industrial and laboratory synthesis of this compound likely involves sequential functionalization of the phenyl ring. A proposed pathway includes:

-

Phenyl ring substitution: Introduction of the ethyl group via Friedel-Crafts alkylation or cross-coupling reactions.

-

Trimethylammonium incorporation: Quaternization of an amine intermediate using methyl iodide or similar alkylating agents.

-

Carbamate formation: Reaction of the phenolic oxygen with methyl isocyanate () or phosgene derivatives.

Continuous flow reactors are noted for optimizing yield and purity in carbamate synthesis, minimizing side reactions such as hydrolysis. Post-synthesis purification typically employs recrystallization from polar aprotic solvents (e.g., acetone-water mixtures) or column chromatography with silica gel stationary phases.

Physicochemical Properties

The compound’s ionic nature and structural complexity dictate its physical and chemical behavior:

| Property | Value/Description |

|---|---|

| Molecular weight | 364.22 g/mol |

| Solubility | High in polar solvents (water, methanol) |

| Stability | Susceptible to hydrolysis under acidic/basic conditions |

| Melting point | Not reported |

| logP (partition coefficient) | Estimated < 1 due to quaternary ammonium group |

The iodide counterion enhances solubility in aqueous media, while the carbamate group’s electrophilicity renders it reactive toward nucleophiles such as water or amines .

Spectroscopic and Analytical Data

Mass spectrometric analysis reveals predicted collision cross sections (CCS) for various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 238.16759 | 153.4 |

| [M+Na]+ | 260.14953 | 166.1 |

| [M+NH4]+ | 255.19413 | 162.0 |

These values aid in metabolite identification and structural validation via high-resolution mass spectrometry . Infrared (IR) and nuclear magnetic resonance (NMR) data are absent in available literature, highlighting a gap for future characterization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume